Diagnostic Specificity: 2-Methylbutyroylcarnitine as the Definitive Biomarker for 2-MBCD Deficiency Versus Isovalerylcarnitine for IVA
2-Methylbutyroylcarnitine elevation is pathognomonic for 2-methylbutyryl-CoA dehydrogenase (2-MBCD) deficiency, an autosomal recessive disorder of L-isoleucine catabolism, whereas elevated isovalerylcarnitine signals isovaleric acidemia (IVA), a defect in leucine metabolism [1]. In a definitive case report, plasma C5-acylcarnitine was elevated to 1.4–2.4 μM (normal reference <0.4 μM), and subsequent GC-MS analysis verified the elevated species as exclusively 2-methylbutyrylcarnitine, not isovalerylcarnitine [2]. This biochemical distinction is clinically non-redundant: the two disorders require different dietary management (isoleucine restriction versus leucine restriction) and carry divergent prognostic implications.
| Evidence Dimension | Enzymatic deficiency and disease association |
|---|---|
| Target Compound Data | 2-Methylbutyroylcarnitine: elevated in 2-MBCD deficiency (SBCAD deficiency); plasma C5 1.4–2.4 μM |
| Comparator Or Baseline | Isovalerylcarnitine: elevated in isovaleric acidemia (IVA); C5 elevation but isomer identity distinct |
| Quantified Difference | Distinct metabolic origin and clinical management pathway |
| Conditions | Human plasma; confirmed by GC-MS verification following MS/MS screening |
Why This Matters
Procurement of isomerically pure 2-methylbutyroylcarnitine standard is mandatory for laboratories performing confirmatory diagnostics of 2-MBCD deficiency, as generic C5 standards cannot resolve this diagnostic distinction.
- [1] Gibson KM, Burlingame TG, Hogema B, et al. 2-Methylbutyryl-CoA dehydrogenase deficiency: a new inborn error of L-isoleucine metabolism. Genet Med. 2000;2(1):52. View Source
- [2] Andresen BS, Christensen E, Corydon TJ, et al. Isolated 2-methylbutyryl-CoA dehydrogenase deficiency: a new inborn error of L-isoleucine metabolism. Pediatr Res. 2000;47(6):830-833. View Source
